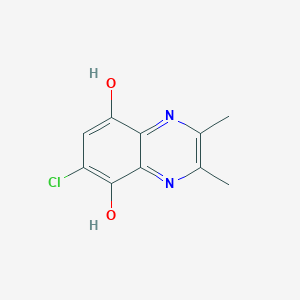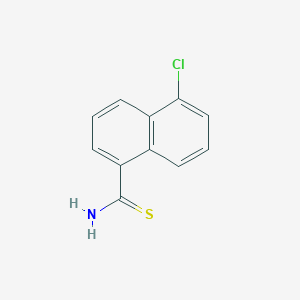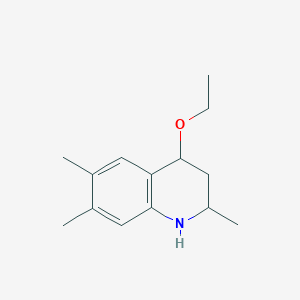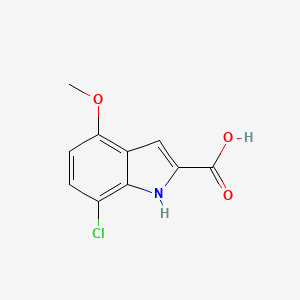
6-Chloro-2,3-dimethylquinoxaline-5,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-dimethylquinoxaline-5,8-diol is a heterocyclic aromatic compound with the molecular formula C₁₀H₉ClN₂O₂ It is a derivative of quinoxaline, which is a nitrogen-containing bicyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dimethylquinoxaline-5,8-diol typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of a chlorinating agent. One common method involves the reaction of 2,3-dimethylquinoxaline-5,8-diol with thionyl chloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,3-dimethylquinoxaline-5,8-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-5,8-dione derivatives, while substitution reactions can produce a variety of substituted quinoxalines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,3-dimethylquinoxaline-5,8-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of new materials and catalysts.
Biology: Quinoxaline derivatives have shown potential as antimicrobial and anticancer agents. This compound can be used as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of quinoxaline derivatives, including their use as antibiotics and anticancer drugs.
Industry: Quinoxaline compounds are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2,3-dimethylquinoxaline-5,8-diol is not well-documented. quinoxaline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2,3-dimethylquinoxaline-5,8-dione
- 6-Bromo-2,3-dimethylquinoxaline-5,8-diol
- 6-Amino-2,3-dimethylquinoxaline-5,8-diol
Uniqueness
6-Chloro-2,3-dimethylquinoxaline-5,8-diol is unique due to the presence of both chlorine and hydroxyl groups on the quinoxaline ring
Eigenschaften
CAS-Nummer |
7697-96-3 |
|---|---|
Molekularformel |
C10H9ClN2O2 |
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
6-chloro-2,3-dimethylquinoxaline-5,8-diol |
InChI |
InChI=1S/C10H9ClN2O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3,14-15H,1-2H3 |
InChI-Schlüssel |
CUCQAVFSHRRKPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=C(C=C(C2=N1)O)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)

![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)

![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)









